

"spectroscopic comparison of tetrakis(4-ethynylphenyl)methane and its precursors"

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Compound of Interest

Compound Name: **Tetrakis(4-ethynylphenyl)methane**

Cat. No.: **B1631557**

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A Spectroscopic Guide to the Synthesis of Tetrakis(4-ethynylphenyl)methane

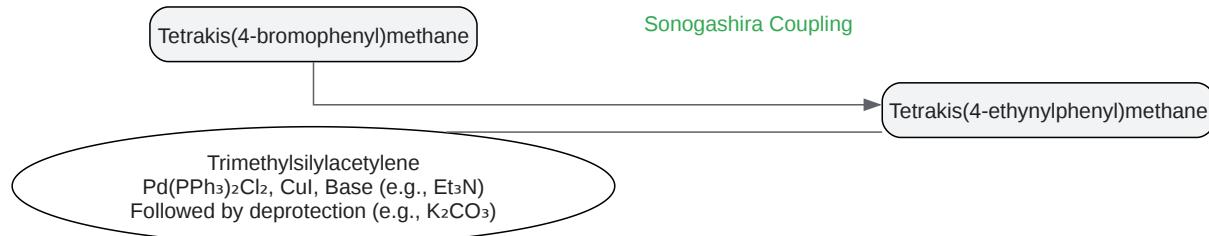
An In-Depth Comparison of the Final Product and its Halogenated Precursor

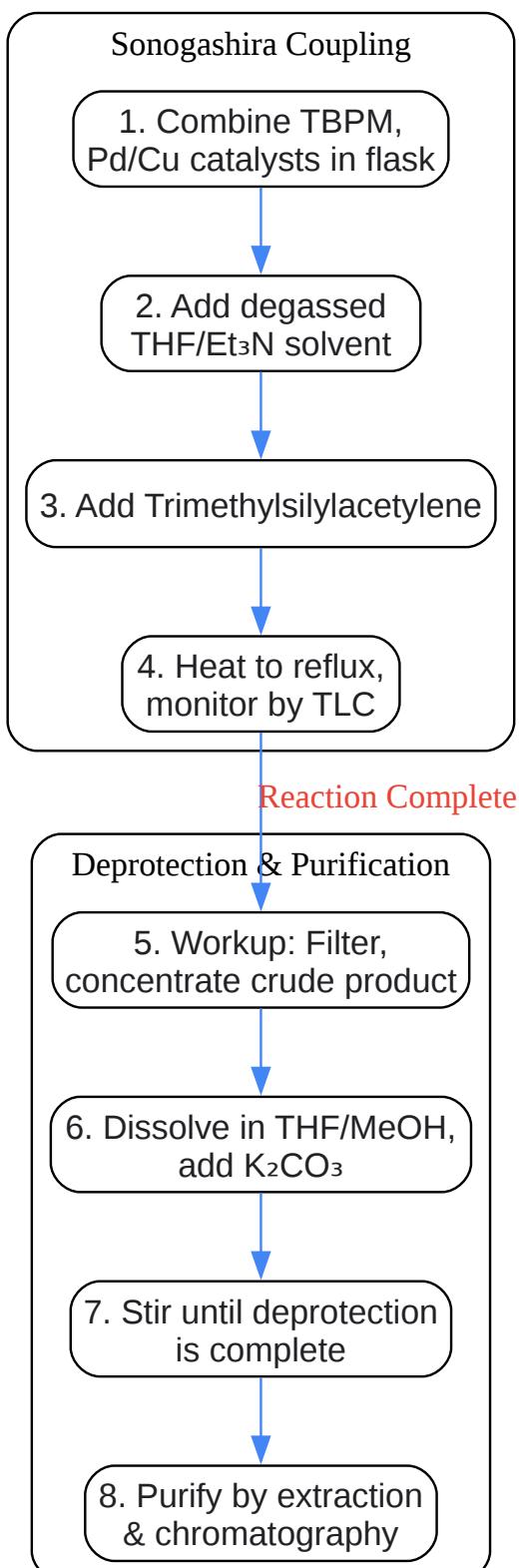
This guide provides a detailed spectroscopic analysis of **tetrakis(4-ethynylphenyl)methane**, a highly symmetrical, tetrahedral building block used in the construction of advanced materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). By comparing its spectral characteristics against those of its common precursor, tetrakis(4-bromophenyl)methane, we offer a clear, experimentally supported narrative of its synthesis and verification. This document is intended for researchers in materials science, organic synthesis, and drug development who require a robust understanding of the molecular transformation involved.

The Synthetic Transformation: From Bromide to Alkyne

The conversion of tetrakis(4-bromophenyl)methane to **tetrakis(4-ethynylphenyl)methane** is a quintessential example of a carbon-carbon bond-forming reaction. The most effective and widely used method for this transformation is the Sonogashira cross-coupling reaction.[\[1\]](#)[\[2\]](#) This reaction provides a powerful tool for coupling terminal alkynes with aryl halides.

Reaction Rationale: The Sonogashira coupling is chosen for its high efficiency and functional group tolerance, proceeding under relatively mild conditions. It employs a dual-catalyst system: a palladium complex, which facilitates the oxidative addition and reductive elimination cycle with the aryl halide, and a copper(I) salt, which activates the terminal alkyne.^{[3][4]} The presence of an amine base is crucial for both deprotonating the alkyne and regenerating the active palladium catalyst.





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Sources

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